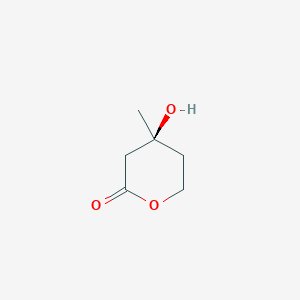
D-glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a key component in various biological processes and is found in many plants and animals. This compound is known for its role in detoxification processes in the liver, where it helps in the conjugation and subsequent elimination of toxins.
準備方法
Synthetic Routes and Reaction Conditions
D-glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxylic acid group. This oxidation can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems. These methods leverage the natural metabolic pathways of microorganisms to produce this compound in large quantities .
化学反応の分析
Types of Reactions
D-glucuronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group is oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced back to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, glucose oxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products
Oxidation: this compound.
Reduction: D-glucose.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
D-glucuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various complex molecules.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Used in the treatment of liver diseases and hyperlipidemia. It is also a component of hyaluronic acid, which is used in medical applications for its moisturizing properties.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals
作用機序
D-glucuronic acid exerts its effects primarily through its role in the detoxification process. It conjugates with endogenous and exogenous toxic substances in the liver to form glucuronides, which are more water-soluble and can be easily excreted through urine or sweat. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the toxic substances .
類似化合物との比較
D-glucuronic acid is unique compared to other similar compounds due to its specific role in detoxification and its presence in various biological molecules. Similar compounds include:
D-glucose: The precursor to this compound.
D-glucaric acid: Another oxidation product of glucose.
Hyaluronic acid: A polymer that includes this compound as a repeating unit
This compound stands out due to its specific applications in detoxification and its role in forming important biological molecules.
特性
CAS番号 |
25249-06-3 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
InChIキー |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















